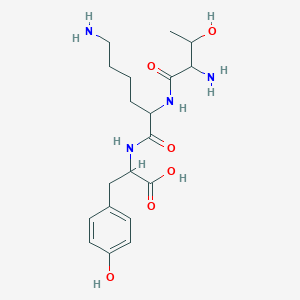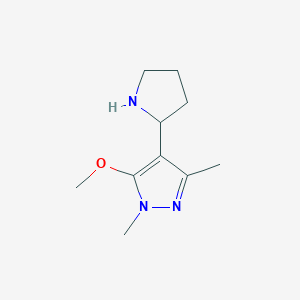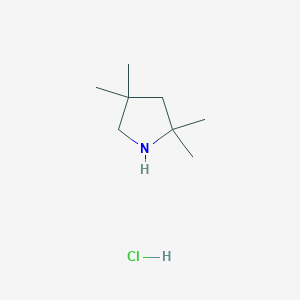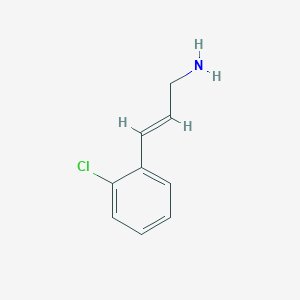![molecular formula C26H34N2O6 B12108927 N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester is a derivative of the essential amino acid L-lysine. This compound is often used in peptide synthesis and as a protecting group in organic chemistry. It is characterized by the presence of both N6-[(1,1-diMethylethoxy)carbonyl] and N2-[(phenylMethoxy)carbonyl] groups, which provide stability and prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester typically involves the protection of the amino groups of L-lysine. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) to protect the N6-amino group, forming N6-[(1,1-diMethylethoxy)carbonyl]-L-lysine. Subsequently, the N2-amino group is protected by reacting with benzyl chloroformate (Cbz-Cl), resulting in N2-[(phenylMethoxy)carbonyl]-N6-[(1,1-diMethylethoxy)carbonyl]-L-lysine. Finally, the carboxyl group is esterified with benzyl alcohol to yield the phenylMethyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate protecting groups can be hydrolyzed under acidic or basic conditions to yield L-lysine.
Reduction: The phenylMethoxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Hydrolysis: L-lysine and corresponding alcohols.
Substitution: Various substituted lysine derivatives.
Reduction: L-lysine derivatives with hydroxyl groups.
Scientific Research Applications
L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides, preventing unwanted side reactions.
Drug Development: It serves as a building block for the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: The protected groups allow for selective modification of lysine residues in proteins and peptides, facilitating the study of protein function and interactions.
Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester primarily involves its role as a protecting group. The N6-[(1,1-diMethylethoxy)carbonyl] and N2-[(phenylMethoxy)carbonyl] groups prevent the amino groups from participating in unwanted reactions during synthesis. Upon deprotection, the free amino groups can engage in desired chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
N6-[(1,1-diMethylethoxy)carbonyl]-L-lysine: Similar in structure but lacks the N2-[(phenylMethoxy)carbonyl] group.
N2-[(phenylMethoxy)carbonyl]-L-lysine: Similar in structure but lacks the N6-[(1,1-diMethylethoxy)carbonyl] group.
N6-[(1,1-diMethylethoxy)carbonyl]-N2-methyl-L-lysine: Similar in structure but has a methyl group instead of the phenylMethoxy group.
Uniqueness
L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester is unique due to the presence of both N6-[(1,1-diMethylethoxy)carbonyl] and N2-[(phenylMethoxy)carbonyl] groups, providing dual protection for the amino groups. This dual protection enhances its stability and versatility in synthetic applications, making it a valuable compound in peptide synthesis and other research areas.
Properties
IUPAC Name |
benzyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O6/c1-26(2,3)34-24(30)27-17-11-10-16-22(23(29)32-18-20-12-6-4-7-13-20)28-25(31)33-19-21-14-8-5-9-15-21/h4-9,12-15,22H,10-11,16-19H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQCBZHWLOVRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)



![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)

![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)

![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)


